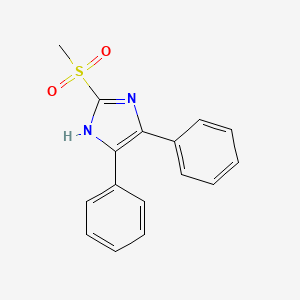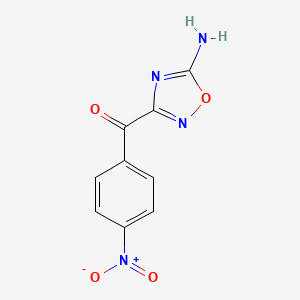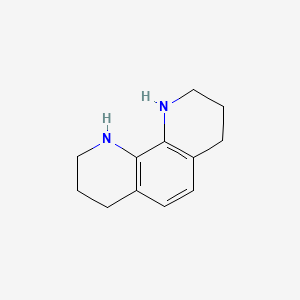
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered ring heterocycles structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group in the 2 or 4 positions
準備方法
The synthesis of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2,4-imidazolidinedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzodioxole ring or the imidazolidinedione ring are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into biological processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may bind to a target protein, altering its activity and leading to therapeutic effects .
類似化合物との比較
2,4-Imidazolidinedione, 5-(1,3-benzodioxol-5-ylmethylene)- can be compared with other similar compounds, such as:
2,4-Imidazolidinedione, 5-methyl-: This compound has a methyl group instead of the benzodioxole group, resulting in different chemical properties and applications.
2,4-Imidazolidinedione, 5,5-dimethyl-:
特性
CAS番号 |
52036-17-6 |
|---|---|
分子式 |
C11H8N2O4 |
分子量 |
232.19 g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-10-7(12-11(15)13-10)3-6-1-2-8-9(4-6)17-5-16-8/h1-4H,5H2,(H2,12,13,14,15) |
InChIキー |
GSTYGEGWJKJKQF-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)













